molecular formula C17H26ClNO B13823282 1,2,3a,4,5,9b-Hexahydro-8-methoxy-3-methyl-9b-propyl-3H-benz(e)indole, hydrochloride CAS No. 32920-32-4

1,2,3a,4,5,9b-Hexahydro-8-methoxy-3-methyl-9b-propyl-3H-benz(e)indole, hydrochloride

Cat. No.: B13823282
CAS No.: 32920-32-4
M. Wt: 295.8 g/mol
InChI Key: IOYDUIOQGARLLC-UHFFFAOYSA-N
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Description

1,2,3a,4,5,9b-Hexahydro-8-methoxy-3-methyl-9b-propyl-3H-benz(e)indole, hydrochloride is a synthetic organic compound that belongs to the indole family. Indoles are a class of heterocyclic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3a,4,5,9b-Hexahydro-8-methoxy-3-methyl-9b-propyl-3H-benz(e)indole, hydrochloride typically involves multi-step organic reactions. The starting materials often include substituted benzene derivatives and indole precursors. Common synthetic routes may involve:

    Friedel-Crafts Alkylation: Introduction of alkyl groups to the benzene ring.

    Methoxylation: Introduction of methoxy groups using reagents like dimethyl sulfate or methanol in the presence of a base.

    Cyclization: Formation of the indole ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include reaction efficiency, yield optimization, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1,2,3a,4,5,9b-Hexahydro-8-methoxy-3-methyl-9b-propyl-3H-benz(e)indole, hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1,2,3a,4,5,9b-Hexahydro-8-methoxy-3-methyl-9b-propyl-3H-benz(e)indole, hydrochloride involves its interaction with specific molecular targets and pathways. These may include:

    Receptor Binding: Interaction with specific receptors in the body, leading to modulation of biological pathways.

    Enzyme Inhibition: Inhibition of key enzymes involved in disease processes.

    Signal Transduction: Modulation of cellular signaling pathways that regulate various physiological functions.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydro-9b-methyl-3H-benz(e)indole: A structurally similar compound with different substituents.

    8-Methoxy-3-methyl-1,2,3,4-tetrahydro-9b-propyl-3H-benz(e)indole: Another compound with similar core structure but different functional groups.

Uniqueness

1,2,3a,4,5,9b-Hexahydro-8-methoxy-3-methyl-9b-propyl-3H-benz(e)indole, hydrochloride is unique due to its specific combination of functional groups and its potential biological activities. Its unique structure may confer distinct properties and applications compared to other similar compounds.

Properties

CAS No.

32920-32-4

Molecular Formula

C17H26ClNO

Molecular Weight

295.8 g/mol

IUPAC Name

8-methoxy-3-methyl-9b-propyl-2,3a,4,5-tetrahydro-1H-benzo[e]indole;hydrochloride

InChI

InChI=1S/C17H25NO.ClH/c1-4-9-17-10-11-18(2)16(17)8-6-13-5-7-14(19-3)12-15(13)17;/h5,7,12,16H,4,6,8-11H2,1-3H3;1H

InChI Key

IOYDUIOQGARLLC-UHFFFAOYSA-N

Canonical SMILES

CCCC12CCN(C1CCC3=C2C=C(C=C3)OC)C.Cl

Origin of Product

United States

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